2C-C-NBOMe Exhibits ~30–60× Higher 5-HT2A Receptor Affinity Compared to Its Parent 2C-C Compound
2C-C-NBOMe demonstrates a Ki value of 1.6 nM at the human 5-HT2A receptor, representing a >30-fold increase in binding affinity relative to its parent compound 2C-C (Ki = 48 nM) [1]. This affinity enhancement is consistent across the NBOMe class, with the N-2-methoxybenzyl substitution increasing 5-HT2A binding affinity for all 2C derivatives tested [1].
| Evidence Dimension | 5-HT2A Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 1.6 nM (human 5-HT2A receptor) |
| Comparator Or Baseline | 2C-C parent compound: Ki = 48 nM (human 5-HT2A receptor) |
| Quantified Difference | ~30× higher affinity (ratio 48:1.6) |
| Conditions | Radioligand binding assay using human cells transfected with human 5-HT2A receptors |
Why This Matters
This >30× affinity difference directly impacts experimental sensitivity and dose-response relationships in receptor binding studies, making 2C-C-NBOMe the appropriate selection for high-sensitivity 5-HT2A detection or when studying NBOMe-specific pharmacology.
- [1] Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. View Source
